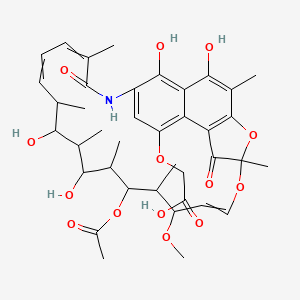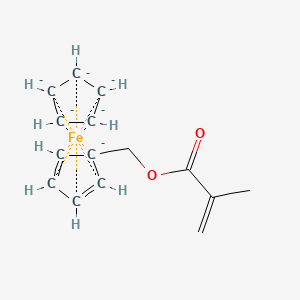
Rifaximin Impurity B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of rifamycin B involves the fermentation of Amycolatopsis mediterranei. The biosynthesis begins with the formation of the polyketide starter unit, 3-amino-5-hydroxybenzoic acid (AHBA), which is part of the naphthalene aromatic moiety in rifamycin B . The process includes several enzymatic steps that lead to the formation of the macrocyclic intermediate, proansamycin X, which is further modified to produce rifamycin B .
Industrial Production Methods: Industrial production of rifamycin B typically involves large-scale fermentation processes. Optimized fermentation conditions, including the use of specific nutritional components like soybean meal, glucose, potassium nitrate, calcium carbonate, and barbital, have been shown to significantly enhance rifamycin B production . Continuous flow synthesis methods have also been explored to improve yield and reduce costs .
Análisis De Reacciones Químicas
Types of Reactions: Rifamycin B undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the reduction of rifamycin B can lead to the formation of rifamycin SV, which is a key intermediate for synthesizing other rifamycin derivatives .
Common Reagents and Conditions: Common reagents used in the chemical reactions of rifamycin B include iron(III) for reduction reactions and tert-butylamine for continuous flow synthesis . The conditions often involve specific pH levels and temperatures to ensure optimal reaction rates and yields.
Major Products: The major products formed from the reactions of rifamycin B include rifamycin SV, rifampicin, and other derivatives like rifabutin and rifapentine .
Aplicaciones Científicas De Investigación
Rifamycin B has a wide range of applications in scientific research:
Mecanismo De Acción
Rifamycin B exerts its antibacterial effects by inhibiting bacterial RNA synthesis. It binds strongly to the DNA-dependent RNA polymerase of prokaryotes, preventing the transcription process . This inhibition is highly specific to bacterial RNA polymerase, making rifamycin B and its derivatives effective against a broad spectrum of bacteria .
Comparación Con Compuestos Similares
- Rifampicin
- Rifabutin
- Rifapentine
- Rifalazil
- Rifaximin
Comparison: Rifamycin B is unique in its structure and serves as the parent compound for many derivatives. Compared to rifampicin, rifabutin, and rifapentine, rifamycin B has a distinct naphthalene aromatic moiety that is crucial for its biosynthesis . While rifampicin is widely used for tuberculosis treatment, rifabutin and rifapentine are preferred for their pharmacokinetic properties and reduced drug interactions . Rifaximin, on the other hand, is primarily used for treating traveler’s diarrhea .
Propiedades
IUPAC Name |
2-[(13-acetyloxy-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-27-yl)oxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H49NO14/c1-17-11-10-12-18(2)38(49)40-24-15-26(51-16-27(42)43)28-29(34(24)47)33(46)22(6)36-30(28)37(48)39(8,54-36)52-14-13-25(50-9)19(3)35(53-23(7)41)21(5)32(45)20(4)31(17)44/h10-15,17,19-21,25,31-32,35,44-47H,16H2,1-9H3,(H,40,49)(H,42,43) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQTCRTQCPJICLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H49NO14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
755.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(1R)-1,2,3,4-tetrahydroisoquinolin-1-ylmethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13906237.png)




![1-Phenylbicyclo[2.2.1]heptan-2-one](/img/structure/B13906273.png)
![Methyl 1-thia-4-azaspiro[4.5]decane-3-carboxylate](/img/structure/B13906278.png)

![1-Tributylstannyl-5,8-dioxaspiro[3.4]oct-1-en-3-one](/img/structure/B13906291.png)
![1-(Iodomethyl)-2-oxabicyclo[3.1.1]heptane-5-carbonitrile](/img/structure/B13906298.png)

![3-Azabicyclo[3.1.1]heptan-1-amine;dihydrochloride](/img/structure/B13906305.png)

![tert-Butyl 2-iodo-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B13906308.png)
